molecular formula C27H26N4O7 B2634619 ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899910-01-1

ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Katalognummer B2634619
CAS-Nummer: 899910-01-1
Molekulargewicht: 518.526
InChI-Schlüssel: XQDXQLKVRWXAMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C27H26N4O7 and its molecular weight is 518.526. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Antimicrobial Applications

A study by Desai et al. (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities against various pathogens, highlighting their potential in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Structural Analysis through X-Ray Crystallography

Rimaz et al. (2009) reported on the synthesis and structural determination of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, further contributing to the understanding of quinazoline derivatives' chemical and physical properties. This study provided valuable insights into the molecular structure of these compounds through single-crystal X-ray structure determination (Rimaz et al., 2009).

Exploration of Anticonvulsant and Antimicrobial Properties

Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel thioxoquinazolinone derivatives and evaluated their anticonvulsant and antimicrobial activities. Their findings indicated broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi, as well as potent anticonvulsant properties, demonstrating the diverse therapeutic potential of quinazoline derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Novel Syntheses and Biological Activities

El-Shenawy (2017) focused on the synthesis of new 3(4H)-quinazolinone derivatives, exploring their chemical reactions to produce a variety of heterocyclic systems. The synthesized compounds were characterized and tested for antibacterial and antifungal activities, some showing high activity and suggesting potential applications in developing new antimicrobial agents (El-Shenawy, 2017).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 2-amino-3-(2-furylmethyl)-3-oxopropionic acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid, followed by acylation with ethyl 4-aminobenzoate and N-(tert-butoxycarbonyl)-L-phenylalanine. The final product is obtained by deprotection of the tert-butoxycarbonyl group.", "Starting Materials": [ "2-amino-3-(2-furylmethyl)-3-oxopropionic acid", "2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid", "ethyl 4-aminobenzoate", "N-(tert-butoxycarbonyl)-L-phenylalanine" ], "Reaction": [ "Condensation of 2-amino-3-(2-furylmethyl)-3-oxopropionic acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-one.", "Acylation of the intermediate with ethyl 4-aminobenzoate and N-(tert-butoxycarbonyl)-L-phenylalanine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form the final product ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Deprotection of the tert-butoxycarbonyl group using an acid such as trifluoroacetic acid (TFA) to obtain the final product." ] }

CAS-Nummer

899910-01-1

Produktname

ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Molekularformel

C27H26N4O7

Molekulargewicht

518.526

IUPAC-Name

ethyl 2-[[2-[3-[3-(furan-2-ylmethylamino)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H26N4O7/c1-2-37-26(35)19-9-3-5-11-21(19)29-24(33)17-31-22-12-6-4-10-20(22)25(34)30(27(31)36)14-13-23(32)28-16-18-8-7-15-38-18/h3-12,15H,2,13-14,16-17H2,1H3,(H,28,32)(H,29,33)

InChI-Schlüssel

XQDXQLKVRWXAMA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.